molecular formula C7H5BrClNO3 B6254870 1-bromo-2-chloro-5-methoxy-3-nitrobenzene CAS No. 1263376-18-6

1-bromo-2-chloro-5-methoxy-3-nitrobenzene

Cat. No. B6254870
CAS RN: 1263376-18-6
M. Wt: 266.5
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromo-2-chloro-5-methoxy-3-nitrobenzene is a common organic compound used in a variety of scientific research applications. It is a halogenated aromatic compound with a wide range of uses in synthesis and in biochemistry and physiology.

Scientific Research Applications

1-Bromo-2-chloro-5-methoxy-3-nitrobenzene has a number of scientific research applications. It is used in synthetic organic chemistry as a reagent for the synthesis of a variety of compounds. It is also used in biochemistry and physiology as a reagent for the synthesis of a variety of proteins and peptides. Additionally, it is used in the synthesis of drugs and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-bromo-2-chloro-5-methoxy-3-nitrobenzene is not fully understood. It is believed to be a halogenated aromatic compound, meaning that it can undergo a variety of reactions with other molecules. It is also believed to be able to form cyclic compounds, which can be used in the synthesis of a variety of compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-bromo-2-chloro-5-methoxy-3-nitrobenzene are not fully understood. It is believed to be a halogenated aromatic compound, meaning that it can undergo a variety of reactions with other molecules. It is also believed to be able to form cyclic compounds, which can be used in the synthesis of a variety of compounds.

Advantages and Limitations for Lab Experiments

The advantages of using 1-bromo-2-chloro-5-methoxy-3-nitrobenzene in lab experiments are that it is relatively easy to synthesize and it can be used in a variety of synthetic organic chemistry and biochemistry applications. Additionally, it is relatively inexpensive compared to other compounds. The main limitation of using this compound in lab experiments is that it is a halogenated aromatic compound, meaning that it can undergo a variety of reactions with other molecules.

Future Directions

There are a number of potential future directions for research on 1-bromo-2-chloro-5-methoxy-3-nitrobenzene. These include further research into its biochemical and physiological effects, development of new synthetic methods for producing the compound, and exploration of its potential applications in drug and pharmaceutical synthesis. Additionally, further research into the mechanism of action of the compound could lead to new insights into its potential uses in a variety of scientific research applications.

Synthesis Methods

1-Bromo-2-chloro-5-methoxy-3-nitrobenzene is synthesized through a process known as the Sandmeyer reaction. This reaction involves the use of bromine and chlorine in the presence of copper (I) chloride to produce the desired compound. The reaction is typically carried out in an aqueous solution of sodium hydroxide and sodium nitrite. The reaction is relatively simple and can be carried out in a short amount of time.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-bromo-2-chloro-5-methoxy-3-nitrobenzene involves the introduction of bromine, chlorine, methoxy, and nitro groups onto a benzene ring.", "Starting Materials": [ "Benzene", "Bromine", "Chlorine", "Methanol", "Nitric acid", "Sulfuric acid" ], "Reaction": [ "Step 1: Nitration of benzene with nitric acid and sulfuric acid to form 3-nitrobenzene", "Step 2: Bromination of 3-nitrobenzene with bromine to form 1-bromo-3-nitrobenzene", "Step 3: Chlorination of 1-bromo-3-nitrobenzene with chlorine to form 1-bromo-2-chloro-3-nitrobenzene", "Step 4: Methylation of 1-bromo-2-chloro-3-nitrobenzene with methanol and a strong base to form 1-bromo-2-chloro-5-methoxy-3-nitrobenzene" ] }

CAS RN

1263376-18-6

Product Name

1-bromo-2-chloro-5-methoxy-3-nitrobenzene

Molecular Formula

C7H5BrClNO3

Molecular Weight

266.5

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.